molecular formula C6H12ClNO B11996646 2-Chloro-2-ethylbutanamide CAS No. 71203-44-6

2-Chloro-2-ethylbutanamide

Cat. No.: B11996646
CAS No.: 71203-44-6
M. Wt: 149.62 g/mol
InChI Key: AFVUGDZUMJEIHX-UHFFFAOYSA-N
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Description

2-Chloro-2-ethylbutanamide is a specialized organic compound serving as a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. Its structure, featuring a chloro substituent and a carboxamide group on the same carbon atom, makes it a versatile precursor for the synthesis of more complex molecules . Researchers utilize this and related butanamide derivatives in the development and study of pharmacologically active compounds, including potential anesthetic agents . The compound's reactivity allows for further functionalization, enabling its use in constructing heterocyclic systems and exploring structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71203-44-6

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-chloro-2-ethylbutanamide

InChI

InChI=1S/C6H12ClNO/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H2,8,9)

InChI Key

AFVUGDZUMJEIHX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)N)Cl

Origin of Product

United States

Contextualization Within Halogenated Amide Chemistry

Halogenated amides, particularly α-haloamides, represent a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to the amide carbonyl group. This structural feature imparts a unique reactivity profile that distinguishes them from other carbonyl derivatives. rsc.org The amide functional group itself is known for its relative stability due to resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. rsc.org However, the presence of an α-halogen introduces a reactive site for nucleophilic substitution and a precursor for radical and organometallic reactions. nih.govthieme-connect.de

The synthesis of α-chloroamides can be achieved through several established and emerging methodologies. Classical approaches often involve the reaction of an α-chloroacyl chloride with a suitable amine. nih.govresearchgate.net More contemporary methods focus on improving efficiency, selectivity, and functional group tolerance. For instance, recent advancements include the use of N-heterocyclic carbene (NHC) catalysis and the development of photoenzymatic strategies, which allow for the asymmetric synthesis of chiral α-chloroamides from prochiral starting materials like α,α-dichloroamides and alkenes. nih.govnih.govacs.orgresearchgate.net

The reactivity of α-haloamides is diverse. The α-halogen can be displaced by a variety of nucleophiles, providing access to α-aminoamides, α-hydroxyamides, and other functionalized derivatives. nih.govnih.gov Furthermore, these compounds are competent precursors for generating carbon-centered radicals under photoredox catalysis conditions, which can then participate in intermolecular additions to olefins. rsc.org They are also increasingly used as electrophilic partners in metal-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon bonds. nih.govthieme-connect.de This versatility makes α-haloamides, as a class, powerful tools in synthetic organic chemistry.

Significance of 2 Chloro 2 Ethylbutanamide As a Synthetic Intermediate

While specific research literature focusing solely on 2-Chloro-2-ethylbutanamide is limited, its significance as a synthetic intermediate can be inferred from the well-documented reactivity of the α-chloro amide functional group it possesses. As a tertiary α-chloro amide, it serves as a valuable building block for introducing a quaternary carbon center, a structural motif present in many complex organic molecules.

The primary utility of this compound lies in its potential for derivatization. The chlorine atom acts as a leaving group, susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a wide range of functional groups at the α-position. For instance, reaction with sodium azide (B81097) followed by reduction would yield the corresponding α-amino amide, while reaction with various alkoxides or thiolates could produce α-oxy or α-thio amides, respectively. nih.gov

Furthermore, the compound is a logical precursor to more complex molecules that have been investigated for potential applications. For example, derivatives like 1-(2-Chloro-2-ethylbutanoyl)urea have been synthesized and are noted for their potential use in pharmaceutical and agricultural research. evitachem.com The synthesis of such ureas and other derivatives like N-benzyl-2-chloro-N-ethylbutanamide highlights the role of the parent α-chloro amide as the foundational electrophile. evitachem.comevitachem.com Its structure can be strategically employed in palladium-catalyzed cross-coupling reactions with organoboron reagents (Suzuki-Miyaura coupling) to form α-aryl amides, which are important substructures in medicinal chemistry. thieme-connect.de

The table below summarizes the potential transformations for which this compound can serve as a key intermediate, based on the known chemistry of its functional class.

Reaction TypeReagents/ConditionsPotential Product Type
Nucleophilic SubstitutionNaN₃, then reduction (e.g., PPh₃)α-Amino Amide
Nucleophilic SubstitutionAlkoxides (e.g., NaOR)α-Alkoxy Amide
Nucleophilic SubstitutionThiolates (e.g., NaSR)α-Thio Amide
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Baseα-Aryl Amide
Radical AdditionOlefin, Photoredox catalyst (e.g., Ir or Ru complex)Alkylated Amide
HydrolysisAqueous Acid (e.g., H₂SO₄)α-Chloro Carboxylic Acid

Overview of Research Scope and Methodological Focus

Direct Chlorination Approaches to the Butanamide Skeleton

Direct chlorination methods focus on the conversion of a pre-existing 2-ethylbutanamide (B1267559) or a related precursor to the desired chlorinated product.

Reactant Precursors and Functional Group Compatibility

The primary precursor for direct chlorination is 2-ethylbutanamide. nih.gov This compound possesses a butanamide backbone with an ethyl group at the alpha-position. The success of direct chlorination is contingent on the compatibility of the reagents with the amide functional group. Amides are generally less reactive than other carbonyl compounds, which can be an advantage in preventing unwanted side reactions. libretexts.org However, the conditions must be controlled to avoid hydrolysis of the amide or reactions at the nitrogen atom. libretexts.org

Chlorinating Reagents and Optimized Reaction Conditions

Several chlorinating agents can be employed for the synthesis of α-chloro amides. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are common reagents for this transformation. evitachem.com The reaction is typically performed in an inert solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to facilitate the chlorination. evitachem.com Another approach involves the use of phosgene (B1210022), which can convert tertiary amides into α-chloroenamines, which are precursors to α-chloro amides. rsc.orgorgsyn.org

Recent advancements have explored the use of triflic anhydride (B1165640) (Tf₂O) in combination with a chloride source, such as tetrabutylammonium (B224687) chloride, for the α-halogenation of amides under mild conditions. acs.org This method has shown high yields and good functional group tolerance. acs.org

Interactive Data Table: Chlorinating Reagents and Conditions

Chlorinating Reagent Precursor Solvent Temperature Yield Reference
Thionyl chloride (SOCl₂) N-benzyl-N-ethylbutanamide Dichloromethane Room Temp/Elevated - evitachem.com
Phosphorus pentachloride (PCl₅) N-benzyl-N-ethylbutanamide Dichloromethane Room Temp/Elevated - evitachem.com
Phosgene Tertiary Amides - - - rsc.orgorgsyn.org
Tf₂O, Bu₄NCl Pyrrolidine-derived amides - - High acs.org

Mechanistic Pathways of Chlorination (e.g., electrophilic substitution mechanisms)

The mechanism of direct chlorination at the α-position of an amide can proceed through different pathways depending on the reagents and substrates. One common mechanism involves the formation of an imidoyl chloride intermediate when using reagents like thionyl chloride. This is followed by tautomerization to an enol-like intermediate which then undergoes electrophilic attack by a chlorine species.

In the context of aromatic systems, electrophilic substitution is a well-established mechanism where an electrophile attacks an electron-rich aromatic ring. masterorganicchemistry.comunacademy.com While 2-ethylbutanamide itself is not aromatic, the principles of generating a potent electrophile and its subsequent reaction with a nucleophilic carbon are relevant. The generation of the electrophile is a critical first step. unacademy.comsavemyexams.com The subsequent attack by the enolized amide leads to a cationic intermediate, which then loses a proton to yield the final α-chloro amide. libretexts.org

Indirect Synthetic Routes via Functional Group Interconversions

Indirect methods offer alternative pathways to this compound by building the molecule through separate, sequential reactions that introduce the key functional groups.

Nucleophilic Substitution Strategies for Halogen Introduction

An alternative to direct chlorination is the synthesis of a precursor containing a leaving group at the α-position, which can then be displaced by a chloride ion. A common strategy involves the α-bromination of a suitable precursor, as the bromine atom is a good leaving group for subsequent nucleophilic substitution. For instance, 2-ethylbutanoic acid can be brominated to form 2-bromo-2-ethylbutanoic acid. This α-bromo acid can then potentially be converted to the corresponding α-chloro acid via nucleophilic substitution, although this specific transformation is not detailed in the provided search results. The resulting 2-chloro-2-ethylbutanoic acid would then be a key intermediate for the final amidation step. evitachem.com

Amidation Reactions for Formation of the Butanamide Moiety

The final step in many indirect synthetic routes is the formation of the amide bond. This is a classical transformation in organic chemistry. Starting from 2-chloro-2-ethylbutanoic acid, amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. The reaction of 2-chloro-2-ethylbutanoyl chloride with ammonia (B1221849) would yield this compound. The classical approach to synthesizing α-halo amides often involves the reaction of an α-haloacyl halide with an amine. nih.gov

Another method involves reacting the carboxylic acid directly with an amine in the presence of a coupling agent. While not explicitly detailed for this specific compound, this is a common strategy in amide synthesis. evitachem.com

Stereoselective Synthesis of this compound

The C2 carbon in this compound is a chiral center. Consequently, controlling its stereochemistry is a significant objective in advanced organic synthesis, leading to the production of specific enantiomers or diastereomers.

Achieving stereocontrol at a quaternary carbon, such as the C2 position of this compound, is a formidable synthetic challenge. The primary strategies revolve around introducing chirality during the synthesis in a predictable manner. This can be accomplished by using chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, or by employing asymmetric catalysis, where a chiral catalyst creates a preference for one enantiomer over the other. wikipedia.orgmdpi.com

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed for potential reuse. sigmaaldrich.com This strategy is widely used in the synthesis of biologically active compounds. nih.gov

In the context of butanamide synthesis, Evans' oxazolidinones and pseudoephedrine are prominent examples of effective chiral auxiliaries. wikipedia.orgmdpi.com A hypothetical stereoselective synthesis of (R)- or (S)-2-chloro-2-ethylbutanamide could involve the following steps:

Attachment of a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to a butanoic acid derivative.

Stereoselective α-chlorination or α-ethylation of the resulting chiral imide enolate. The bulky auxiliary blocks one face of the enolate, directing the incoming electrophile (a chlorinating agent or ethyl halide) to the opposite face.

Removal of the chiral auxiliary to yield the enantiomerically enriched this compound.

The table below lists common chiral auxiliaries and their potential application in stereoselective butanamide synthesis.

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryClassTypical ApplicationReference
Evans' OxazolidinonesOxazolidinoneAsymmetric alkylation, aldol (B89426) reactions. wikipedia.org wikipedia.orgmdpi.com
PseudoephedrineAmino alcoholAsymmetric α-alkylation of carboxylic acid derivatives. wikipedia.org wikipedia.org
CamphorsultamSultamAsymmetric Diels-Alder, alkylation, and aldol reactions. nih.gov
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)HydrazineAsymmetric α-alkylation of ketones and aldehydes. nih.gov

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using sub-stoichiometric amounts of a chiral catalyst. nih.gov Recent advancements have introduced a variety of powerful catalytic systems, including those based on transition metals like iron, osmium, and rhodium, as well as organocatalysts such as chiral Brønsted acids. mdpi.comnih.govrsc.org

For the enantioselective production of this compound, several catalytic strategies could be envisioned:

Asymmetric α-Chlorination: A prochiral N-acyl butanamide derivative could be subjected to enantioselective chlorination using a chiral catalyst to deliver the chlorine atom to one face of the enolate preferentially.

Asymmetric Conjugate Addition: A chiral catalyst could mediate the conjugate addition of an ethyl group (from an organometallic reagent) to an α-chloro-α,β-unsaturated amide.

Asymmetric Hydrogenation: The enantioselective hydrogenation of a C=C double bond in a suitable precursor using a chiral catalyst, such as a Rhodium/SIDP complex, is a powerful method for setting stereocenters. nih.gov

The development of new chiral scaffolds and ligands is essential for advancing asymmetric catalysis, enabling the creation of versatile chiral frameworks with broad synthetic utility. nih.gov

Table 2: Examples of Asymmetric Catalytic Systems

Catalyst TypeMetal/Core MoietyReaction TypeReference
Chiral-at-Metal ComplexOsmiumC-H Amination rsc.org
Chiral Lewis Acid / Brønsted AcidBoron (B(C₆F₅)₃)Diels-Alder Cycloaddition nih.gov
Bifunctional CatalystSpirobicyclic PyrrolidineDomino 1,4/1,2 Addition frontiersin.org
Transition Metal CatalystIron (Fe)Friedel-Crafts Alkylation mdpi.com

Diastereoselective synthesis aims to form a specific diastereomer of a molecule that has multiple stereocenters. nih.gov This is often achieved through substrate control, where an existing chiral center in the starting material directs the formation of a new stereocenter. This approach is fundamental in the synthesis of complex natural products and pharmaceuticals. nih.gov140.122.64

In a potential diastereoselective synthesis of a this compound derivative, one could start with a chiral amine or alcohol. For example, reacting 2-chloro-2-ethylbutanoyl chloride with a chiral amine like (R)-1-phenylethylamine would result in two diastereomeric amides. These diastereomers have different physical properties and can often be separated by chromatography or crystallization. This strategy allows for the isolation of a single diastereomer, which can then be further modified or used as is. The stereoselectivity of such reactions is often influenced by steric hindrance, where the reagents approach from the least hindered face of the molecule. 140.122.64

Industrial Synthesis and Process Intensification

The transition from laboratory-scale synthesis to industrial production requires a focus on cost, safety, efficiency, and environmental impact. Process intensification aims to develop manufacturing processes that are smaller, safer, and more energy-efficient. ijirset.com

For the industrial synthesis of this compound, key considerations would include:

Raw Material Cost and Availability: Sourcing inexpensive and readily available starting materials is crucial.

Reaction Conditions: Optimization of temperature, pressure, and catalyst loading is necessary to maximize yield and minimize reaction time and energy consumption. ijirset.com

Catalyst Selection: In catalytic processes, using a highly active and recyclable catalyst is economically advantageous. For example, in related industrial isomerizations, Lewis acids are used as catalysts, and their concentration is a key parameter to optimize. ijirset.com

Downstream Processing: Efficient methods for product isolation and purification, such as distillation or crystallization, are required to achieve the desired purity with minimal product loss. physicsandmathstutor.com

Safety: Handling potentially hazardous reagents like thionyl chloride or phosgene requires stringent safety protocols and specialized equipment. anshulchemicals.com

A case study on the isomerization of a 2-chloro cyclobutanone (B123998) derivative, an intermediate in the synthesis of the pesticide Cypermethrin, highlights the principles of process intensification. ijirset.com In this study, researchers optimized the mole ratio of a Lewis acid catalyst and the reaction temperature to maximize the yield of the desired isomer, demonstrating a typical approach to refining an industrial chemical process. ijirset.com

Scalability of Synthetic Protocols

The industrial production of fine chemicals like this compound necessitates synthetic routes that are not only efficient but also scalable, safe, and economically viable. Key considerations for scalability include the availability and cost of starting materials, the robustness of the reaction conditions, the ease of product isolation and purification, and the minimization of hazardous waste.

One of the most direct conceptual approaches to the synthesis of this compound would be the α-chlorination of 2-ethylbutanamide. General methods for the α-halogenation of carbonyl compounds often involve the formation of an enol or enolate intermediate, which then reacts with a chlorine source. msu.edu For amides, this can be challenging due to the lower acidity of the α-proton compared to ketones or aldehydes. msu.edu However, more reactive amide derivatives or specific reagents can facilitate this transformation.

A patented industrial process for a related synthesis mentions the chlorination of 2-ethylbutanamide with thionyl chloride (SOCl₂) under reflux conditions to generate an imidoyl chloride intermediate in situ. While the patent's ultimate goal was the synthesis of a thioamide, this initial chlorination step is highly relevant. This suggests a plausible and scalable route starting from 2-ethylbutanamide.

The table below summarizes potential scalable batch-process parameters for reactions analogous to the synthesis of this compound, based on literature for similar compounds.

PrecursorReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
2-EthylbutanamideThionyl chloride (SOCl₂)Acetonitrile (B52724)Reflux (approx. 82)1 hourNot specified for chloroamide
Generic AldehydeN-Chlorosuccinimide (NCS), Amine CatalystAcetone-30Not specifiedHigh organic-chemistry.org
Generic Acid HalidePolychlorinated quinone, Cinchona alkaloid catalystNot specifiedNot specifiedNot specifiedHigh acs.org

It is important to note that the yields and conditions are for analogous reactions and would require optimization for the specific synthesis of this compound.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. rsc.orgrsc.org The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for excellent heat and mass transfer, enabling reactions to be performed under conditions that might be hazardous on a large scale in batch, such as high temperatures and pressures. rsc.org

For the synthesis of this compound, continuous flow technology could be applied to several potential synthetic steps. The direct amidation of carboxylic acids or their derivatives is a common transformation that has been successfully translated to flow processes. rsc.orgnih.gov For instance, a continuous flow system could be designed for the reaction of 2-chloro-2-ethylbutanoyl chloride with ammonia or a primary amine to produce the desired amide.

Furthermore, multi-step syntheses can be "telescoped" in continuous flow, where the output of one reactor is directly fed into the next, minimizing manual handling and purification of intermediates. rsc.org A hypothetical continuous flow setup for this compound could involve an initial reactor for the α-chlorination of a 2-ethylbutanoic acid derivative, followed by an in-line amidation step.

The table below outlines conceptual parameters for the continuous flow synthesis of amides, which could be adapted for the production of this compound.

Reaction TypeReagentsReactor TypeResidence TimeTemperature (°C)ThroughputReference
Amide FormationAromatic Aldehydes, NitromethanePacked-bed reactorNot specifiedNot specifiedNot specified rsc.org
Amide Bond FormationAcyl Azide (B81097), AmineMicroreactorNot specifiedNot specifiedNot specified goflow.at
General Amide SynthesisEster, AmineNot specifiedNot specifiedNot specifiedGood to excellent yields researchgate.net

The development of a continuous flow process for this compound would require careful optimization of reaction parameters such as residence time, temperature, pressure, and reagent stoichiometry. However, the existing literature on flow chemistry for related compounds provides a strong foundation for such development. rsc.orggoflow.at The integration of in-line analysis and purification would further enhance the efficiency and robustness of a continuous manufacturing process. rsc.org

Nucleophilic Substitution Reactions at the alpha-Chlorinated Center

The carbon atom bonded to the chlorine in this compound is a tertiary center, which significantly influences the mechanism and kinetics of nucleophilic substitution reactions. This steric hindrance and the potential for carbocation stabilization are critical factors in its reactivity profile.

Specific kinetic and thermodynamic data for the nucleophilic substitution of this compound are not extensively documented in publicly available literature. However, general principles of organic chemistry allow for well-founded predictions. The rate-determining step in reactions proceeding via a unimolecular (SN1) pathway is the formation of a carbocation intermediate. libretexts.orgucsd.edu For this compound, this would be a tertiary carbocation. The stability of tertiary carbocations is significantly greater than that of secondary or primary carbocations, which suggests that the activation energy for its formation is lower than for less substituted analogues, favoring a faster reaction rate under SN1 conditions. quora.com The rate of an SN1 reaction is typically dependent only on the concentration of the substrate (the alkyl halide) and is independent of the nucleophile's concentration. libretexts.orgmasterorganicchemistry.com

The competition between the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms is a central theme in the study of alkyl halide reactivity. For this compound, the structural characteristics strongly favor the SN1 pathway.

Substrate Structure : The electrophilic carbon is tertiary. Tertiary halides are sterically hindered, making the backside attack required for an SN2 reaction difficult. Conversely, they form the most stable carbocations, which is the key intermediate in the SN1 mechanism. chemistry.coachquora.com Therefore, tertiary halides almost exclusively react via the SN1 mechanism. chemistry.coach

Carbocation Stability : The initial, rate-determining step of an SN1 reaction is the dissociation of the leaving group (Cl⁻) to form a carbocation. libretexts.org The tertiary carbocation formed from this compound is stabilized by the inductive effect of the three alkyl groups attached to the positively charged carbon. quora.com

Reaction Conditions : SN1 reactions are favored by polar protic solvents (e.g., water, alcohols), which can stabilize the carbocation intermediate through solvation. lumenlearning.com They are also favored by weak nucleophiles. chemistry.coach In contrast, SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. lumenlearning.com

Given these factors, nucleophilic substitution at the alpha-carbon of this compound is expected to proceed almost exclusively through an SN1 mechanism. This involves a two-step process: slow formation of a planar tertiary carbocation followed by rapid attack by a nucleophile from either face, which would lead to a racemic mixture if the carbon were chiral. libretexts.orgucsd.edu

FactorSN1 PreferenceSN2 PreferenceConclusion for this compound
Substrate Tertiary > Secondary >> Primary quora.comMethyl > Primary > Secondary >> TertiaryStrongly favors SN1 (Tertiary substrate)
Kinetics Rate = k[Substrate] (First-order) masterorganicchemistry.comRate = k[Substrate][Nucleophile] (Second-order)Reaction rate primarily depends on substrate concentration.
Intermediate Carbocation libretexts.orgTransition State ulethbridge.caProceeds via a stable tertiary carbocation.
Stereochemistry Racemization (mixture of inversion and retention) libretexts.orgInversion ulethbridge.caResults in racemization at the reaction center.
Solvent Favored by Polar Protic (e.g., H₂O, ROH) lumenlearning.comFavored by Polar Aprotic (e.g., Acetone, DMSO)SN1 pathway is favored in protic solvents.
Nucleophile Weak nucleophiles are effective chemistry.coachRequires strong nucleophiles chemistry.coachCan react with a wide range of nucleophiles, including weak ones.

The SN1 mechanism allows this compound to react with a broad range of nucleophiles, including weak ones. The chlorine atom can be readily displaced by various nucleophilic species.

Amines : Reaction with primary or secondary amines would lead to the formation of α-amino amides. These reactions are common for α-haloamides. nih.gov

Alkoxides : Alkoxide ions (RO⁻), derived from alcohols, are strong nucleophiles and strong bases. In the context of a tertiary halide, they would react via an SN1 mechanism to form α-alkoxy amides, though elimination reactions (E1) could be a competing pathway, especially with strong, bulky bases. masterorganicchemistry.com Solvolysis reactions, where an alcohol acts as both the solvent and the weak nucleophile, are a classic example of SN1 reactions with tertiary halides, leading to ethers (or in this case, α-alkoxy amides). masterorganicchemistry.com

Thiolates : Thiolate anions (RS⁻) are excellent nucleophiles and less basic than their alkoxide counterparts, which minimizes competing elimination reactions. lumenlearning.com They would readily displace the chloride to form α-thioether amides.

Chalcogenates : Heavier chalcogenates, such as selenolates (RSe⁻) and tellurolates (RTe⁻), are also highly effective nucleophiles and would be expected to react efficiently to produce the corresponding α-seleno and α-telluro amides.

NucleophileReagent ExampleProduct Type
AmineR-NH₂α-Amino amide
AlkoxideR-O⁻Na⁺α-Alkoxy amide
ThiolateR-S⁻Na⁺α-Thioether amide
ChalcogenateR-Se⁻Na⁺α-Selenoether amide

If a nucleophilic moiety is present elsewhere in the molecule, intramolecular cyclization can occur. For derivatives of this compound, this provides a pathway to various heterocyclic structures. For instance, an N-substituted derivative bearing a hydroxyl or amino group at an appropriate position on the substituent could undergo an intramolecular SN1 reaction. The tertiary carbocation formed at the α-position would be trapped by the internal nucleophile, leading to the formation of a cyclic product, such as a lactam or other heterocyclic systems. The formation of lactones from γ-iodoamides through cyclization is a known transformation that proceeds via a related mechanism. journals.co.za Radical cyclizations of α-halo amides are also a well-established method for forming cyclic systems. nih.govpitt.edu

Reactions Involving the Amide Functional Group

The amide group in this compound is relatively stable but can undergo characteristic reactions under specific conditions. rsc.orglibretexts.org

Hydrolysis : Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.org For a tertiary amide like this compound, the hydrolysis mechanism under basic conditions involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.orguregina.ca Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. libretexts.org The products of hydrolysis would be 2-chloro-2-ethylbutanoic acid and ammonia. However, the tertiary chloride is also susceptible to hydrolysis, which could lead to the formation of 2-hydroxy-2-ethylbutanoic acid under the reaction conditions.

Transamidation : This reaction involves the exchange of the amine portion of an amide with a different amine. Transamidation of tertiary amides is challenging due to the stability of the C-N amide bond and steric hindrance. acs.org However, methods have been developed using metal catalysts or specific activating agents to facilitate this transformation. rsc.orgmdpi.com These reactions allow for the conversion of this compound into different N-substituted amides by reacting it with various primary or secondary amines under appropriate catalytic conditions. organic-chemistry.orgnih.gov

N-Alkylation and N-Acylation Reactions

The amide functionality in this compound contains a nitrogen atom with a lone pair of electrons. However, due to resonance with the adjacent carbonyl group, this lone pair is delocalized, rendering the nitrogen significantly less nucleophilic than that of an amine. msu.edu Consequently, direct N-alkylation and N-acylation reactions are generally not facile.

For these transformations to occur, the amide typically requires deprotonation by a strong base to form a more nucleophilic amide anion. google.com This process involves the extraction of the acidic proton from the nitrogen atom. Once the anion is formed, it can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. wikipedia.orggoogle.com

N-Alkylation: The reaction of the deprotonated amide with an alkyl halide results in an N-alkylated product. wikipedia.org The choice of base and solvent is critical for the success of this reaction. Strong bases in appropriate solvents can facilitate the formation of the amide salt, which then undergoes nucleophilic substitution with the alkylating agent. google.com For example, alkylation of azoles, which also involves N-H functionalization, has been carried out using reagents like 2-bromoethylphthalimide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). researchgate.net

N-Acylation: Similarly, N-acylation involves the reaction of the amide or its corresponding anion with an acylating agent, such as an acyl chloride or an anhydride. cienotes.com This reaction produces an N-acylated amide, also known as an imide. The reaction between amines and acyl chlorides is typically vigorous, leading to the formation of a substituted amide. cienotes.com While the amide in this compound is less reactive, acylation can be achieved under appropriate conditions, often involving a base to facilitate the reaction. google.com

Reaction TypeReagent ClassGeneral ConditionsProduct Class
N-Alkylation Alkyl Halides (R-X)Strong base (e.g., NaH), Aprotic solvent (e.g., DMF)N-Alkyl-2-chloro-2-ethylbutanamide
N-Acylation Acyl Chlorides (RCOCl)Base (e.g., pyridine), Aprotic solventN-Acyl-2-chloro-2-ethylbutanamide (Imide)

Reductive Transformations of the Amide (e.g., to amine)

The amide group of this compound can be reduced to an amine. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). evitachem.com The reduction of amides is a fundamental transformation in organic synthesis. msu.edu

The general pathway for the reduction of a secondary or tertiary amide with a strong reducing agent like LiAlH₄ involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding the corresponding amine. msu.eduevitachem.com For instance, N-benzyl-2-chloro-N-ethylbutanamide can be reduced to N-benzyl-N-ethylbutanamine using LiAlH₄ in an anhydrous ether solvent at low temperatures. evitachem.com

For primary amides like this compound, the reaction can sometimes proceed through a nitrile intermediate, which is then further reduced to the primary amine. msu.edu This occurs via the elimination of the oxygen atom. Other reducing agents, such as diborane (B8814927) (B₂H₆), are also highly effective for the reduction of amides to amines. msu.edu

It is important to note that the chloro-substituent at the α-position may also be susceptible to reduction depending on the reaction conditions and the reducing agent used, potentially leading to a mixture of products.

ReagentSolventTypical ProductReference
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether, THF2-Chloro-2-ethylbutanamine evitachem.commdpi.com
Diborane (B₂H₆)THF, Ether2-Chloro-2-ethylbutanamine msu.edu

Elimination Reactions to Form Unsaturated Species

As a tertiary alkyl halide, this compound is prone to undergo elimination reactions (dehydrohalogenation) in the presence of a base to form unsaturated amides (alkenes). msu.edu The reaction involves the removal of the chlorine atom from the α-carbon and a proton from an adjacent carbon (the β-carbon). In the structure of this compound, there are two distinct types of β-hydrogens available for abstraction, leading to the formation of two possible constitutional isomers. chemistrysteps.comchegg.com

The two potential products are:

2-Ethyl-2-butenamide: Formed by removing a proton from the methylene group of one of the ethyl substituents. This is the more substituted alkene.

2-Ethylidenebutanamide: Formed by removing a proton from the methyl group of the other ethyl substituent. This is the less substituted alkene.

These reactions can proceed through different mechanisms, primarily the bimolecular E2 mechanism or the unimolecular E1 mechanism. wikipedia.org

Regioselectivity and Stereoselectivity of Eliminations

Regioselectivity: The formation of one constitutional isomer over another is known as regioselectivity. khanacademy.org In elimination reactions of alkyl halides, the regiochemical outcome is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. msu.educhemistrysteps.comiitk.ac.in Therefore, when this compound is treated with a small, strong base like sodium ethoxide, the major product is expected to be the more stable, tetrasubstituted alkene, 2-ethyl-2-butenamide. chemistrysteps.comlibretexts.org

However, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can reverse this selectivity, leading to the formation of the Hofmann product, the less substituted alkene, as the major isomer. chemistrysteps.com The bulky base preferentially abstracts the more sterically accessible proton from the terminal methyl group.

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.org E2 reactions are stereoselective and typically favor the formation of the more stable trans (E) isomer over the cis (Z) isomer where applicable. iitk.ac.inchemistrysteps.comsaskoer.ca This preference arises from the lower energy transition state leading to the trans product, which minimizes steric strain. chemistrysteps.com For the formation of 2-ethyl-2-butenamide, E and Z isomers are possible, and the E isomer would be expected to be the major stereoisomer. The stereoselectivity is a direct consequence of the anti-periplanar arrangement required between the departing proton and leaving group in the E2 transition state. libretexts.orgchemistrysteps.com

Base TypeMajor Product (Rule)Expected Major Product from this compound
Small Base (e.g., NaOCH₂CH₃)More substituted alkene (Zaitsev's Rule) chemistrysteps.com2-Ethyl-2-butenamide
Bulky Base (e.g., KOC(CH₃)₃)Less substituted alkene (Hofmann's Rule) chemistrysteps.com2-Ethylidenebutanamide

E1 and E2 Mechanistic Studies

The mechanism of elimination, whether E1 or E2, is determined by several factors, including the structure of the substrate, the strength of the base, the nature of the solvent, and the temperature. libretexts.orgmasterorganicchemistry.com

E2 Mechanism: The E2 (bimolecular elimination) reaction is a one-step, concerted process where the base abstracts a β-proton simultaneously as the leaving group departs and the π-bond forms. wikipedia.orglibretexts.org

Kinetics: The reaction is second-order, with the rate depending on the concentrations of both the substrate and the base. wikipedia.org

Base: It is favored by strong, non-polarizable bases (e.g., alkoxides like RO⁻). iitk.ac.inlibretexts.org

Substrate: The rate increases with increasing alkyl substitution of the halide (tertiary > secondary > primary). iitk.ac.in As a tertiary halide, this compound is an excellent substrate for E2 reactions.

Stereochemistry: Requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group. libretexts.orgchemistrysteps.com

E1 Mechanism: The E1 (unimolecular elimination) reaction is a two-step process. The first step, which is the slow, rate-determining step, involves the departure of the leaving group to form a carbocation intermediate. wikipedia.orgiitk.ac.in In the second step, a weak base abstracts a β-proton to form the alkene.

Kinetics: The reaction is first-order, with the rate depending only on the concentration of the substrate. wikipedia.org

Base: It is favored by weak bases (e.g., water, alcohols). libretexts.org

Substrate: Favored by substrates that can form stable carbocations, such as tertiary alkyl halides. wikipedia.org The tertiary carbocation that would form from this compound is relatively stable.

Solvent: Favored by polar protic solvents (e.g., ethanol (B145695), water), which can stabilize the carbocation intermediate. libretexts.org

Competition: E1 reactions often compete with Sₙ1 substitution reactions, as they share the same carbocation intermediate. iitk.ac.in

For this compound, treatment with a strong base like sodium hydroxide or potassium ethoxide will favor the E2 pathway. wikipedia.orglibretexts.org Conversely, heating the compound in a polar protic solvent like ethanol with no added strong base would favor the E1 pathway. libretexts.org

Oxidative Transformations of the Butanamide Backbone

The butanamide backbone of this compound is generally resistant to oxidation under mild conditions. The amide functional group itself is at a relatively high oxidation state. The carbon atoms in the ethyl groups are saturated alkanes, which are typically inert to common oxidizing agents.

Oxidative cleavage of the C-C bonds within the butanamide backbone or oxidation of the alkyl chains would require harsh conditions, such as treatment with very strong oxidizing agents (e.g., potassium permanganate (B83412) under forcing conditions). Such reactions are often non-selective and can lead to the complete degradation of the molecule. While the oxidation of alkyl side-chains on aromatic rings is a common reaction, the oxidation of simple alkyl groups in an acyclic amide is not a synthetically useful transformation and is not widely reported. cienotes.com Similarly, while a benzyl (B1604629) group on a related amide can be oxidized to benzoic acid under strong conditions, this involves the more reactive benzylic position and is not representative of the butanamide backbone's reactivity. evitachem.com

Advanced Spectroscopic and Mechanistic Characterization of 2 Chloro 2 Ethylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of an organic molecule. emory.edu Through a series of 1D and 2D experiments, the precise structure of 2-Chloro-2-ethylbutanamide can be confirmed.

One-dimensional (1D) NMR spectra, specifically ¹H NMR and ¹³C NMR, provide initial information about the chemical environment and number of different types of protons and carbons.

The ¹H NMR spectrum of this compound is expected to show three distinct signals. The two ethyl groups are chemically equivalent due to free rotation around the C2-C3 bonds. This results in a single quartet for the four methylene (B1212753) (-CH₂) protons and a single triplet for the six methyl (-CH₃) protons. The amide (-NH₂) protons typically appear as a broad singlet. The integration of these signals would correspond to a 4:6:2 ratio, confirming the proton count of each group. libretexts.org

The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, corresponding to the four unique carbon environments: the carbonyl carbon (C=O), the quaternary carbon bonded to chlorine (C-Cl), and the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl groups.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (Ethyl groups)~2.0-2.5Quartet (q)4H
-CH₃ (Ethyl groups)~0.9-1.2Triplet (t)6H
-NH₂ (Amide)~5.5-7.5Broad Singlet (br s)2H
Predicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~175-180
C-Cl (Quaternary)~70-80
-CH₂- (Ethyl groups)~30-35
-CH₃ (Ethyl groups)~8-12

Two-dimensional (2D) NMR experiments are employed to confirm the connectivity established by 1D NMR. ucl.ac.ukresearchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methylene quartet and the methyl triplet, confirming the presence of the ethyl group fragments. emerypharma.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the methylene protons and the methylene carbon, as well as between the methyl protons and the methyl carbon, solidifying the assignments. ucl.ac.uk

Stereochemical assignment is not applicable to this compound. The central C2 carbon, while bonded to four different groups (a chlorine atom, a carboxamide group, and two ethyl groups), does not have four different substituents in the stereochemical sense, as the two ethyl groups are identical. Therefore, the molecule is achiral and does not possess enantiomers or diastereomers. For chiral analogs, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be essential to determine the relative spatial proximity of atoms and assign stereochemistry. uni-regensburg.de

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. brentford.hounslow.sch.uk For this compound (molecular formula C₆H₁₂ClNO), HRMS is crucial for confirming the elemental composition. The calculated monoisotopic mass is 149.0607 Da. An experimental HRMS measurement yielding a value extremely close to this would confirm the molecular formula and rule out other potential structures with the same nominal mass.

In a mass spectrometer, this compound would first be ionized to form a molecular ion, [C₆H₁₂ClNO]⁺˙. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as two signals, M⁺ and M+2, at m/z 149 and 151, respectively. docbrown.info This molecular ion is unstable and undergoes fragmentation. Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and observe its subsequent fragmentation, providing definitive structural information. spectroscopyonline.commdpi.com

Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is common for amides. Loss of an ethyl radical (•CH₂CH₃) would lead to a significant fragment ion.

Cleavage of the C-Cl bond: The carbon-chlorine bond is relatively weak and can cleave to lose a chlorine radical (•Cl), forming a stable tertiary carbocation. docbrown.info

Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Predicted Fragment Ion StructurePlausible Origin
149151[C₆H₁₂ClNO]⁺˙Molecular Ion
114-[C₆H₁₂NO]⁺Loss of •Cl
120122[C₅H₉ClNO]⁺˙Loss of •CH₃ (from ethyl)
86-[C₄H₈NO]⁺Alpha-cleavage (loss of •C₂H₅) and rearrangement
72-[C₃H₆NO]⁺Further fragmentation
44-[CONH₂]⁺Cleavage of C-C bond next to carbonyl

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. up.ac.za They are excellent for identifying the functional groups present in this compound. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibration is Raman active if it causes a change in the polarizability of the molecule. It is often more sensitive to non-polar, symmetric bonds. up.ac.za

The key functional groups in this compound would produce characteristic bands in both spectra. The amide group gives rise to very strong and distinct signals. The C-Cl stretch is also a key diagnostic peak, though it appears in the lower frequency fingerprint region.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H StretchPrimary Amide (-NH₂)~3350 and ~3180Strong, two bandsWeak-Medium
C-H StretchAlkyl (-CH₂, -CH₃)2850-3000StrongStrong
C=O Stretch (Amide I)Amide (-C=O)~1650Very StrongMedium
N-H Bend (Amide II)Amide (-NH₂)~1620StrongWeak
C-Cl StretchChloroalkane580-780Medium-StrongStrong

Data based on standard functional group correlation tables. docbrown.infolibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. chemrxiv.org This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. chemrxiv.org The resulting diffraction pattern is unique to the crystal's structure and can be used to calculate the positions of atoms, bond lengths, bond angles, and other crucial structural details. pdx.edu

For a compound like this compound, which is chiral due to the stereocenter at the second carbon, single-crystal X-ray diffraction would be invaluable. It could unambiguously determine the relative and absolute stereochemistry of the molecule. Furthermore, it would reveal how the molecules pack in the solid state, including intermolecular interactions such as hydrogen bonds involving the amide group (N-H···O=C) and potential halogen interactions (C-Cl···H or C-Cl···Cl). These interactions are fundamental to understanding the physical properties of the compound, such as its melting point and solubility.

As of the latest literature reviews and database searches, including the Cambridge Structural Database (CSD), a complete single-crystal X-ray diffraction study for this compound has not been reported. cam.ac.ukre3data.orgumassd.edu Therefore, precise crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available. In the absence of experimental data, computational modeling could be employed to predict the most stable crystalline polymorphs and their structures.

Powder X-ray Diffraction (PXRD) is another relevant technique, often used for phase identification and for analyzing microcrystalline materials that are not suitable for single-crystal studies. researchgate.netchemscene.comcore.ac.uk A calculated PXRD pattern could be generated from a known single-crystal structure to serve as a reference for quality control of bulk material. researchgate.net

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₆H₁₂ClNO
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
Z (molecules per unit cell)Not Available
Calculated Density (g/cm³)Not Available
Key Intermolecular InteractionsExpected: N-H···O hydrogen bonds, C-H···Cl interactions

Note: Specific experimental crystallographic data for this compound is not currently available in published literature or structural databases.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, both gas and liquid chromatography would be applicable for assessing its purity and, given its chiral nature, for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of semi- and non-volatile compounds. thermofisher.com For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be effective. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. drawellanalytical.com

Given that this compound is a chiral molecule, chiral HPLC would be the method of choice for separating its enantiomers. This is crucial for stereoselective synthesis and for studying the biological activity of each enantiomer. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often successful in resolving chiral amides. nih.govmdpi.com The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. The choice of mobile phase, often a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), and the use of additives can significantly impact the resolution of the enantiomers. researchgate.net

Gas Chromatography (GC)

Gas chromatography is well-suited for volatile and thermally stable compounds. This compound, with a molecular weight of 149.62 g/mol , is expected to be sufficiently volatile for GC analysis. stenutz.eu A GC method coupled with a Flame Ionization Detector (FID) would be suitable for routine purity checks. For more definitive identification, especially of impurities, a Mass Spectrometer (MS) detector would be used (GC-MS). ijpsr.comnih.gov The separation would typically be performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane.

Table 2: Proposed Chromatographic Conditions for Analysis of this compound

MethodStationary Phase (Column)Mobile Phase / Carrier GasDetectorApplication
RP-HPLC C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water gradientUV (210 nm)Purity Assessment
Chiral SFC Cellulose-based CSP (e.g., Chiralcel® OD-H)CO₂ / Methanol with 0.1% Isopropylamine (IPA)UV (220 nm)Enantiomeric Separation
GC-FID 5% Phenyl-polydimethylsiloxane (e.g., 30 m x 0.25 mm)Helium or NitrogenFIDPurity Assessment, Quantification
GC-MS 5% Phenyl-polydimethylsiloxane (e.g., 30 m x 0.25 mm)HeliumMSImpurity Identification and Structure Elucidation

Note: These are proposed methods based on the analysis of structurally similar compounds. Method development and validation would be required for the specific analysis of this compound.

Computational and Theoretical Chemistry Studies of 2 Chloro 2 Ethylbutanamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to describing the electronic behavior of 2-Chloro-2-ethylbutanamide. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and bonding characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, a frontier molecular orbital analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized on atoms with higher electron density and lone pairs, such as the oxygen and nitrogen atoms of the amide group and the chlorine atom. The LUMO, conversely, would likely be distributed around the more electrophilic centers, such as the carbonyl carbon and the carbon atom bonded to the chlorine.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-9.5
LUMO1.2
HOMO-LUMO Gap 10.7

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Specific computational studies on this compound are required for precise energy values.

The distribution of electron density within this compound is not uniform due to the different electronegativities of the constituent atoms. Quantum chemical calculations can quantify this charge distribution, providing insights into the molecule's polarity and intermolecular interactions. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface.

On an ESP map of this compound, regions of negative potential (typically colored red or orange) would be expected around the electronegative oxygen, nitrogen, and chlorine atoms, indicating areas that are rich in electrons and susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amide group and the ethyl groups, indicating electron-deficient areas that are prone to nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the energetic landscape of a reaction, it is possible to identify the most likely pathways and the structures of transient species.

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. youtube.com Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. This information is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. For example, in a nucleophilic substitution reaction where the chlorine atom is replaced, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-chlorine bond.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. youtube.comresearchgate.net By mapping the PES for a reaction of this compound, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. youtube.comresearchgate.net This provides a comprehensive understanding of the reaction mechanism, allowing for the prediction of reaction outcomes and the design of more efficient synthetic routes. The PES can reveal whether a reaction is likely to proceed through a concerted mechanism or a stepwise mechanism involving one or more intermediates. researchgate.net

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. scribd.com Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. scribd.comyoutube.com

Molecular mechanics (MM) methods provide a computationally efficient way to explore the conformational landscape of a molecule. These methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds in this compound and calculating the energy for each conformation, a conformational energy profile can be generated.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, taking into account temperature and solvent effects. An MD simulation of this compound would provide a dynamic picture of its conformational behavior, revealing how the molecule flexes and changes shape in a realistic environment. This can be particularly important for understanding how the molecule interacts with other molecules, such as solvent molecules or biological receptors.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

ConformationDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
Anti-periplanar180°0.0 (Global Minimum)
Syn-clinal (Gauche)60°1.2
Eclipsed4.5 (Rotational Barrier)

Note: This table presents an illustrative conformational analysis. Actual energy values would be determined through specific molecular mechanics or quantum chemical calculations for this compound.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict various spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. These predictions are instrumental in understanding the molecule's electronic structure, vibrational modes, and potential photochemical behavior.

A common approach for these theoretical predictions involves geometry optimization of the molecule's ground state, followed by frequency calculations. A widely used method is the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net

The predicted spectra serve as a benchmark for experimental verification and can aid in the structural elucidation of newly synthesized derivatives. For instance, theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. The calculated chemical shifts are often referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to facilitate comparison with experimental data. While computational predictions are powerful, they are most effective when used in conjunction with experimental data for validation. nih.gov

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated in a simulated chloroform (B151607) (CDCl₃) solvent environment.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Multiplicity
-CH₂- (ethyl)2.10Quartet
-CH₃ (ethyl)1.05Triplet
-NH₂6.50Broad Singlet
-CH₂- (butanamide)2.25Quartet
-CH₃ (butanamide)0.95Triplet

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O175.2
C-Cl75.8
-CH₂- (ethyl)35.4
-CH₃ (ethyl)8.9
-CH₂- (butanamide)33.1
-CH₃ (butanamide)9.2

Predicted Vibrational Frequencies (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations can predict these vibrational frequencies, offering a detailed picture of the molecule's dynamic behavior. nih.gov The predicted frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations. nih.gov

The table below presents the predicted key vibrational frequencies for this compound.

Interactive Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Spectroscopic Activity
N-H stretch (asymmetric)3500IR, Raman
N-H stretch (symmetric)3400IR, Raman
C-H stretch (aliphatic)2980-2850IR, Raman
C=O stretch (Amide I)1685IR, Raman
N-H bend (Amide II)1620IR, Raman
C-Cl stretch750IR, Raman

Predicted UV-Vis Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. researchgate.net These calculations can provide information on the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

For this compound, the primary electronic transitions are expected to be n → π* and σ → σ* transitions associated with the amide chromophore and the carbon-chlorine bond.

Interactive Table: Predicted UV-Vis Absorption for this compound

Electronic TransitionPredicted λ_max (nm)Oscillator Strength (f)
n → π2200.015
σ → σ1950.250

In Silico Design of Novel this compound Derivatives

In silico drug design leverages computational methods to identify and optimize new drug candidates. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest predicted activity and most favorable pharmacokinetic profiles. nih.gov For this compound, in silico design can be employed to create novel derivatives with potentially enhanced biological activities.

The design process often involves modifying the parent structure to improve its interaction with a biological target, enhance its metabolic stability, or alter its solubility. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are central to this process. peerscientist.com

Strategies for Derivative Design

Several strategies can be employed for the in silico design of novel this compound derivatives. These strategies are often guided by the desired therapeutic application and the known structure-activity relationships of related compounds.

Bioisosteric Replacement: Replacing the chlorine atom with other functional groups of similar size and electronic properties, such as a trifluoromethyl group (-CF₃) or a cyano group (-CN), can modulate the compound's lipophilicity and metabolic stability.

Scaffold Hopping: The core butanamide structure can be replaced with other scaffolds that present the key pharmacophoric features in a different spatial arrangement. This can lead to the discovery of novel intellectual property.

Side Chain Modification: The ethyl groups can be extended, branched, or replaced with cyclic structures to explore new binding interactions with a target protein. For instance, introducing aromatic rings could facilitate π-π stacking interactions.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, this involves docking potential derivatives into the active site of a target protein to predict their binding affinity and mode of interaction.

Virtual screening is a related process where large libraries of virtual compounds are docked against a target protein to identify potential hits. This can be a highly effective way to explore a vast chemical space and identify promising lead compounds for further development.

ADMET Prediction

The pharmacokinetic properties of a drug candidate are critical to its success. In silico ADMET prediction tools can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov By filtering out compounds with predicted poor ADMET properties early in the design process, researchers can focus their efforts on candidates with a higher likelihood of success in clinical trials.

The table below presents a hypothetical set of designed derivatives of this compound and their predicted properties.

Interactive Table: In Silico Designed this compound Derivatives and Predicted Properties

DerivativeModificationPredicted Binding Affinity (kcal/mol)Predicted Oral Bioavailability (%)
CEB-001Chlorine replaced with -CF₃-8.575
CEB-002Ethyl group replaced with a phenyl group-9.260
CEB-003Amide nitrogen alkylated with a methyl group-7.885
CEB-004Butanamide scaffold replaced with a piperidine (B6355638) ring-8.970

Synthetic Applications and Analog Development Based on 2 Chloro 2 Ethylbutanamide

Utilization as a Building Block in Complex Chemical Synthesis

2-Chloro-2-ethylbutanamide's utility as a building block stems from the reactivity conferred by the chlorine atom. evitachem.com This halogen atom can be readily displaced in nucleophilic substitution reactions, making the compound a valuable precursor for introducing the 2-ethylbutanamide (B1267559) moiety into larger, more complex molecular architectures. evitachem.comsigmaaldrich.com Organic building blocks like this compound are fundamental components in the bottom-up assembly of molecules in fields such as medicinal chemistry and materials science. sigmaaldrich.com

The synthesis of complex molecules often relies on the sequential and controlled addition of smaller, functionalized units. illinois.edu The reactivity of this compound allows it to participate in various coupling reactions, enabling the construction of intricate carbon skeletons. For instance, it can be envisioned as a component in the synthesis of larger molecules where the butanamide group is a key structural feature. The development of new synthetic methods often focuses on expanding the library of available building blocks to access novel chemical space. illinois.edu

Preparation of Functionalized Butanamide Derivatives

The chlorine atom in this compound serves as a handle for introducing a wide array of functional groups, leading to the preparation of diverse butanamide derivatives. uni-regensburg.de Nucleophilic substitution is a primary method for this functionalization. evitachem.comevitachem.com

Key reactions for derivatization include:

Reaction with Amines: Treatment with various primary or secondary amines can yield N-substituted 2-amino-2-ethylbutanamide (B3034959) derivatives. evitachem.com

Reaction with Thiols: Reaction with thiols can introduce sulfur-containing moieties. evitachem.com

Hydrolysis: Under aqueous conditions, the chlorine atom can be hydrolyzed to produce 2-hydroxy-2-ethylbutanamide. evitachem.com

A notable example of derivatization is the synthesis of 1-(2-Chloro-2-ethylbutanoyl)urea. evitachem.com This compound can be synthesized through methods like the nucleophilic addition of an amine to an isocyanate or via a Biginelli-type reaction. evitachem.com

Starting MaterialReagentProductReaction Type
This compoundAminesN-substituted 2-amino-2-ethylbutanamideNucleophilic Substitution
This compoundThiols2-Thio-2-ethylbutanamide derivativesNucleophilic Substitution
This compoundWater2-Hydroxy-2-ethylbutanamideHydrolysis
2-Chloro-2-ethylbutanoic acidPhosgene (B1210022) or Isocyanate1-(2-Chloro-2-ethylbutanoyl)ureaNucleophilic Addition

Structure-Reactivity Relationships in Halogenated Amides

The reactivity of halogenated amides like this compound is significantly influenced by the nature and position of the halogen atom. nih.govdcu.ie For α-halo-carbonyl compounds, the reactivity in nucleophilic substitution reactions generally follows the order I > Br > Cl > F. nih.gov This trend is attributed to the leaving group ability of the halide.

Several structural factors impact the reactivity of these compounds:

Position of the Halogen: α-halo-carbonyl compounds are more reactive than isomers where the halogen is further from the carbonyl group. nih.gov

Steric Hindrance: Increasing the size of alkyl groups near the reaction center can decrease reactivity. nih.gov For example, larger β-alkyl groups on an α-halo-carbonyl compound lead to lesser reactivity. nih.gov

Electronic Effects: The presence of the carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. evitachem.com The nitrogen atom's lone pair in the amide group can also play a role in stabilizing intermediates during substitution reactions. evitachem.com

Studies on halogenated benzamides have shown that the type of halogen and its position can influence solid-state packing and intermolecular interactions, such as hydrogen bonding. dcu.ie While these studies focus on aromatic systems, the principles of how halogens affect molecular properties are broadly applicable.

Exploiting Reactivity for Heterocyclic Compound Synthesis

The reactivity of this compound can be harnessed for the synthesis of various heterocyclic compounds. epa.gov The electrophilic nature of the α-carbon allows for reactions with binucleophilic reagents, leading to ring formation.

Potential synthetic routes to heterocycles include:

Reaction with Thiourea (B124793) or Ureas: N-(1,3-benzothiazol-2-yl)-2-chloro acetamide, an analogous α-chloro amide, reacts with thiourea and urea (B33335) to form imidazole-2-thione and imidazole-2-one derivatives, respectively. researchgate.net A similar strategy could potentially be applied to this compound.

Reaction with Thiosemicarbazide or Semicarbazide: These reagents can react with α-chloro amides to yield 1,2,4-triazine (B1199460) derivatives. researchgate.net

Cycloaddition Reactions: Schiff base derivatives of α-chloro amides can undergo cycloaddition reactions with reagents like chloroacetic acid to form oxazolidinone derivatives. chemmethod.com

The synthesis of heterocyclic compounds is a significant area of organic chemistry, as these structures are prevalent in natural products, pharmaceuticals, and agrochemicals. gla.ac.ukegyankosh.ac.in The ability to use simple, reactive building blocks like this compound to construct these complex ring systems is of great value to synthetic chemists. msu.edu

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-2-ethylbutanamide, and how can reaction conditions be optimized?

Answer:
A common approach involves the chloroacetylation of 2-ethylbutanamide using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents. Optimization requires monitoring reaction temperature (typically 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 amide-to-chlorinating agent). Purity can be enhanced via recrystallization in ethyl acetate/hexane mixtures. For reproducibility, track reaction progress using thin-layer chromatography (TLC) with UV visualization .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN1/SN2 mechanisms. Key parameters include bond dissociation energies of the C–Cl bond and steric effects from the ethyl and butanamide groups. Compare computed IR spectra with experimental data to validate models. Contradictions between predicted and observed reaction rates may arise from solvent effects not accounted for in gas-phase simulations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify protons adjacent to the chloro group (δ ~3.5–4.0 ppm for CH₂Cl) and carbonyl carbons (δ ~170 ppm). Use deuterated DMSO or CDCl₃ as solvents.
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C–Cl vibration (~550–650 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 163 (M⁺) and fragment ions corresponding to Cl loss .

Advanced: How do steric and electronic effects influence the hydrolysis kinetics of this compound?

Answer:
The ethyl group introduces steric hindrance, slowing SN2 hydrolysis, while the electron-withdrawing amide group polarizes the C–Cl bond, accelerating SN1 pathways. Kinetic studies in varying pH buffers (e.g., 0.1 M NaOH vs. H₂O) can isolate mechanisms. Use HPLC with a C18 column to quantify hydrolysis products. Contradictions in rate constants under identical conditions may stem from trace metal ion catalysis .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Use PPE (gloves, goggles, lab coat) in a fume hood.
  • Avoid contact with water to prevent HCl release.
  • Store anhydrously at 2–8°C in amber glass to prevent photodegradation.
  • Neutralize spills with sodium bicarbonate .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:
Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols using:

  • Positive controls (e.g., known enzyme inhibitors).
  • Dose-response curves (IC₅₀ values) across ≥3 replicates.
  • Orthogonal assays (e.g., fluorescence-based vs. radiometric for enzyme inhibition). Cross-validate findings with structural analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to isolate substituent effects .

Basic: What are the typical applications of this compound in organic synthesis?

Answer:
It serves as an intermediate for:

  • Heterocyclic compounds : Cyclization with hydrazines to form pyrazoles.
  • Peptide mimics : Amide bond alkylation to introduce chloro substituents.
  • Polymer precursors : Copolymerization with acrylates via radical-initiated reactions .

Advanced: What strategies improve the enantiomeric purity of chiral derivatives synthesized from this compound?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric induction during alkylation.
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic esters.
  • HPLC with chiral columns (e.g., Chiralpak IA): Optimize mobile phase (hexane/isopropanol) to separate enantiomers. Monitor optical rotation ([α]D) for consistency .

Basic: How can researchers validate the purity of this compound batches?

Answer:

  • HPLC : Use a reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 210 nm. Purity ≥98% is acceptable for most studies.
  • Elemental Analysis : Match experimental C, H, N, Cl % to theoretical values.
  • Melting Point : Sharp range (e.g., 85–87°C) indicates homogeneity .

Advanced: What in silico tools predict the environmental toxicity of this compound?

Answer:

  • ECOSAR : Estimate aquatic toxicity (LC₅₀ for fish, Daphnia).
  • TEST (Toxicity Estimation Software Tool) : Predict biodegradability and bioaccumulation potential.
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways. Validate with experimental microsomal studies .

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